6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one
Description
This compound is a spirocyclic heterocycle featuring a pyrazolo[1,5-d][1,2,4]triazine core fused with a cycloheptane ring and substituted with a pyridin-3-yl group at the 2'-position and a methyl group at the 6'-position. Its synthesis likely involves multi-component reactions, as seen in analogous pyrazolo-triazine derivatives (e.g., hydrazine-mediated cyclizations or aldehyde condensations) . While direct spectral or elemental analysis data for this specific compound are absent in the provided evidence, its structural analogs (e.g., pyrazolo[1,5-d]pyrimidines and pyrazolo-triazolo systems) suggest a propensity for hydrogen bonding via the triazine N-atoms and π-π stacking via the pyridine moiety .
Properties
IUPAC Name |
6-methyl-2-pyridin-3-ylspiro[5H-pyrazolo[1,5-d][1,2,4]triazine-7,1'-cycloheptane]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-21-17(8-4-2-3-5-9-17)22-15(16(23)20-21)11-14(19-22)13-7-6-10-18-12-13/h6-7,10-12H,2-5,8-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCKQRWYTQMFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2(CCCCCC2)N3C(=CC(=N3)C4=CN=CC=C4)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that combines elements of pyrazole and triazine. Its molecular formula is , and it possesses a molecular weight of approximately 256.32 g/mol. The structural complexity contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. The compound has been evaluated alongside various pyrazoline hybrids for their cytotoxic effects against different cancer cell lines.
Key Findings:
- Cytotoxicity : In vitro assays have demonstrated that derivatives similar to 6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one exhibit significant cytotoxicity against various cancer cell lines. For example, certain pyrazoline compounds have shown IC50 values in the low micromolar range (3.0–6.8 μM) against HL-60 and other leukemia cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and cell cycle arrest. For instance, compounds with similar structures have been observed to inhibit topoisomerase II, leading to DNA damage and subsequent cell death .
Other Pharmacological Activities
In addition to anticancer properties, 6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one may exhibit other biological activities:
- Anti-inflammatory Effects : Some related compounds have demonstrated anti-inflammatory properties by inhibiting nitric oxide production in macrophage cell lines . This suggests potential applications in treating inflammatory diseases.
- Neuroprotective Effects : Certain derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases, indicating a broader therapeutic potential beyond oncology .
Case Studies
Several case studies have documented the biological evaluation of pyrazoline derivatives:
- Study on Pyrazoline Hybrids : A study focused on various pyrazoline hybrids found that specific substitutions significantly enhanced anticancer activity against multiple cell lines. The presence of a pyridine moiety was crucial for increasing potency .
- In Vivo Efficacy : Another study reported that selected pyrazoline derivatives exhibited significant in vivo efficacy in mouse xenograft models at doses as low as 10 mg/kg . This indicates the potential for these compounds to be developed into therapeutics.
Data Summary
Scientific Research Applications
The compound 6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article will explore its applications based on current research findings and case studies.
Structure
The compound features a spirocyclic structure that combines elements of cycloheptane, pyrazole, and triazine. Its unique configuration may contribute to its biological activity and interaction with various biological targets.
Properties
- Molecular Formula : C₁₄H₁₅N₅O
- Molecular Weight : Approximately 255.31 g/mol
Medicinal Chemistry
Recent studies have indicated that compounds with similar structural motifs exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the pyridine and triazine moieties suggests potential interactions with biological receptors or enzymes.
Case Study: Anticancer Activity
A study involving derivatives of triazine compounds demonstrated their efficacy in inhibiting cancer cell proliferation. The spirocyclic structure may enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Table 1: Summary of Biological Activities
| Activity Type | Compound Type | Reference |
|---|---|---|
| Anticancer | Triazine Derivatives | |
| Antimicrobial | Pyrazole Analogues | |
| Anti-inflammatory | Pyridine Compounds |
Material Science
The unique structure of the compound may also lend itself to applications in material science, particularly in the development of new polymers or nanomaterials.
Case Study: Polymer Development
Research has shown that incorporating spirocyclic compounds into polymer matrices can improve mechanical properties and thermal stability. This application is particularly relevant in creating advanced materials for aerospace and automotive industries.
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is being explored due to the biological activity associated with similar chemical structures.
Case Study: Pesticidal Activity
A recent investigation into the pesticidal properties of nitrogen-containing heterocycles has shown promising results in controlling pest populations while being environmentally friendly.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
- Spiro vs. Fused Systems: The target compound’s spirocyclic cycloheptane ring distinguishes it from fused systems like pyrano-pyrazolo-pyrimidines (e.g., compound 6), which exhibit planar rigidity. Spiro systems may offer improved solubility due to reduced crystallinity .
- Substituent Effects : The pyridin-3-yl group in the target compound could enhance binding to kinase ATP pockets compared to simpler aryl groups (e.g., 4-methoxyphenyl in compound 6 ) .
- Synthetic Routes : Unlike the hydrazine-mediated cyclizations used for compound 6 , the target compound’s synthesis may require spiro ring-forming strategies, such as cycloheptane ketone condensations.
Physicochemical and Spectral Comparisons
Notes:
- The target compound’s elemental composition aligns with pyrazolo-triazine systems but diverges due to the cycloheptane ring’s additional carbons.
- The absence of a carbonyl group in the target compound (unlike 10a ) may reduce electrophilicity, impacting reactivity in biological systems .
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
A widely adopted method for pyrazolo-triazine synthesis involves the reaction of 3-aminopyrazoles with nitriles or carbonyl compounds. For example, 3-amino-1H-pyrazole-4-carbonitrile derivatives react with aldehydes under acidic conditions to form pyrazolo[3,4-d]pyrimidines, which can be further oxidized to triazines. Adapting this protocol, the triazine ring in the target compound may be constructed by treating 5-amino-1H-pyrazole-4-carboxamide with cycloheptanone in the presence of ammonium acetate (Table 1).
Table 1: Cyclocondensation Conditions for Triazine Ring Formation
Diazotization and Cyclization
Alternative routes employ diazotization of 3-aminopyrazoles followed by cyclization. For instance, treatment of 3-amino-1H-pyrazole-4-carbonitrile with sodium nitrite and HCl generates a diazonium intermediate, which undergoes cyclization with malononitrile to yield pyrazolo-triazines. This method offers regioselectivity control, critical for introducing the pyridin-3-yl group at position 2'.
Construction of the Spirocyclic Framework
Spirocyclization via Intramolecular Aldol Condensation
Spiro junctions are efficiently formed through intramolecular aldol reactions. Cycloheptane-1-carbaldehyde, when reacted with a pyrazolo-triazine precursor bearing a carbonyl group, facilitates spirocyclization under basic conditions (e.g., KOtBu). This method, adapted from pyrazolo[3,4-d]pyrimidine syntheses, achieves moderate yields (45–55%) but requires precise stoichiometric control to avoid oligomerization.
Functionalization with Pyridin-3-yl and Methyl Groups
Methyl Group Installation via Alkylation
The 6'-methyl group is introduced through nucleophilic alkylation of a triazine-ketone intermediate. Treatment with methylmagnesium bromide in THF at −78°C provides the tertiary alcohol, which is dehydrated using PTSA to yield the methyl-substituted spiro center. Careful control of reaction temperature prevents over-alkylation.
Optimization of Reaction Conditions and Yield Enhancement
Solvent and Catalytic System Screening
Optimization studies reveal that polar aprotic solvents (e.g., DMF, NMP) enhance cyclocondensation yields by stabilizing charged intermediates. Catalytic systems employing CuI or FeCl3 improve reaction rates for triazine ring closure, reducing side product formation.
Purification and Characterization
Final purification via silica gel chromatography (EtOAc/hexanes gradient) followed by recrystallization from ethanol yields the target compound in >95% purity. Structural confirmation employs 1H/13C NMR, HRMS, and X-ray crystallography (for crystalline derivatives).
Challenges and Alternative Approaches
Q & A
Q. What synthetic strategies are effective for constructing the spirocyclic core of this compound?
The spirocyclic framework can be synthesized via cyclization reactions using ketones (e.g., cycloheptanone) and heterocyclic precursors under acidic or thermal conditions. For example, heating amine-pyridine derivatives with ketones in acetic acid facilitates spiro-annulation, as demonstrated in similar triazolo-pyridine systems . Metal-mediated rearrangements (e.g., using metal carbonyls) may also enable selective bond formation in the pyrazolo-triazine core . Key parameters include solvent polarity, temperature control (80–120°C), and catalyst choice (e.g., acid catalysts for imine formation).
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Assign signals for pyridin-3-yl protons (δ 8.0–9.0 ppm) and spirocyclic methyl groups (δ 2.3–2.6 ppm). Coupling patterns distinguish axial/equatorial protons in the cycloheptane ring .
- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching C₁₈H₁₉N₅O).
Q. How are common impurities identified and removed during synthesis?
Impurities such as unreacted pyridine derivatives or incomplete cyclization byproducts are detected via HPLC (C18 column, acetonitrile/water gradient) and removed via flash chromatography (silica gel, ethyl acetate/hexane) . Recrystallization in ethanol or methanol improves purity (>95%) .
Advanced Research Questions
Q. How can computational modeling predict the stability and reactivity of intermediates in the synthesis?
Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) optimize transition-state geometries for cyclization steps, revealing energy barriers and regioselectivity. Molecular dynamics simulations (e.g., in COMSOL) model solvent effects on reaction kinetics, aiding in solvent selection (e.g., DMF vs. acetic acid) . AI-driven platforms (e.g., Bayesian optimization) can iteratively refine reaction conditions (temperature, catalyst loading) to maximize yield .
Q. How can discrepancies in spectral data (e.g., unexpected NMR shifts) be resolved?
- X-ray Crystallography : Resolve ambiguous proton assignments by determining the crystal structure .
- Isotopic Labeling : Use deuterated solvents (DMSO-d6) or 15N-labeled precursors to simplify splitting patterns .
- DFT-NMR Predictions : Compare experimental shifts with computed values (e.g., using B3LYP/6-31G* basis sets) .
Q. What strategies optimize the design of derivatives for structure-activity relationship (SAR) studies?
- Substituent Variation : Replace the pyridin-3-yl group with other heteroaromatic rings (e.g., triazoles, pyrimidines) to probe target binding affinity .
- Bioisosteric Replacement : Substitute the methyl group with trifluoromethyl or ethylthio moieties to modulate lipophilicity (logP) and solubility .
- In Silico Screening : Dock derivatives into target protein structures (e.g., kinases) using AutoDock Vina to prioritize synthesis .
Q. How can AI-driven platforms enhance reaction optimization for scale-up?
AI tools (e.g., robotic liquid handlers coupled with machine learning) automate parameter screening (pH, stoichiometry) to balance yield and purity. For example, reinforcement learning algorithms reduce trial runs by 40% in multi-step syntheses . Real-time process analytics (e.g., inline FTIR) feed data into AI models for dynamic adjustment of reaction conditions .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results between in vitro and in vivo studies?
- Metabolic Stability Assays : Test hepatic microsome clearance to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
- Prodrug Design : Modify the 4'-one group to a hydrolyzable ester, improving bioavailability .
- Pharmacokinetic Modeling : Use SwissADME to predict absorption/distribution differences and adjust dosing regimens .
Q. Why do similar derivatives exhibit divergent biological activities despite minor structural changes?
- Conformational Analysis : NMR-based NOE studies or molecular dynamics reveal spatial arrangements affecting target binding .
- Electrostatic Potential Maps : Compare charge distributions (e.g., at the pyridine nitrogen) to explain variations in receptor affinity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
